1,2-Ethanediamine, N,N-diethyl-N'-(7-iodo-4-quinolinyl)-
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Overview
Description
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- is a complex organic compound that features a quinoline ring substituted with an iodine atom and an ethylenediamine moiety
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- typically involves the reaction of 7-iodo-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Complexation: The ethylenediamine moiety can form coordination complexes with metal ions, which can be used in various catalytic processes.
Scientific Research Applications
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in organic synthesis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use as a radiolabeled compound for imaging and diagnostic purposes due to the presence of the iodine atom.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or magnetic behavior.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- involves its interaction with molecular targets through coordination with metal ions. The ethylenediamine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the quinoline ring and iodine atom, making it less versatile in terms of applications.
1,2-Ethanediamine, N,N’-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and coordination properties.
N-(1-Naphthyl)ethylenediamine: This compound features a naphthyl group instead of a quinoline ring, leading to different chemical and biological properties.
Properties
CAS No. |
72249-77-5 |
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Molecular Formula |
C15H20IN3 |
Molecular Weight |
369.24 g/mol |
IUPAC Name |
N',N'-diethyl-N-(7-iodoquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20IN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
InChI Key |
JTPCORSQUAFUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)I |
Origin of Product |
United States |
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